molecular formula C8H22Cl2N2 B1212600 1,8-DIAMINOOCTANE DIHCL CAS No. 7613-16-3

1,8-DIAMINOOCTANE DIHCL

Cat. No.: B1212600
CAS No.: 7613-16-3
M. Wt: 217.18 g/mol
InChI Key: ZFLWZOGXFQNIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-DIAMINOOCTANE DIHCL is a chemical compound with the molecular formula C8H22Cl2N2. It is a derivative of 1,8-diaminooctane, where the amino groups are protonated and paired with chloride ions. This compound is commonly used in organic synthesis and as an intermediate in various chemical processes.

Preparation Methods

1,8-DIAMINOOCTANE DIHCL can be synthesized through several methods. One common synthetic route involves the reaction of 1,8-diaminooctane with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the complete conversion of the amino groups to their hydrochloride salts. Industrial production methods often involve the distillation of 1,8-diaminooctane under vacuum in an inert atmosphere, followed by cooling and storage of the distillate in an inert atmosphere .

Chemical Reactions Analysis

1,8-DIAMINOOCTANE DIHCL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it back to 1,8-diaminooctane.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1,8-DIAMINOOCTANE DIHCL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-diaminooctane dihydrochloride involves its ability to interact with various molecular targets. The protonated amino groups can form hydrogen bonds and electrostatic interactions with other molecules, facilitating the formation of complex structures. These interactions are crucial in its role as a crosslinker and spacer in chemical synthesis .

Comparison with Similar Compounds

1,8-DIAMINOOCTANE DIHCL can be compared with other similar compounds such as:

Each of these compounds has unique properties and applications, but 1,8-diaminooctane dihydrochloride is particularly valued for its specific chain length and reactivity, making it suitable for specialized chemical syntheses.

Properties

IUPAC Name

octane-1,8-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2.2ClH/c9-7-5-3-1-2-4-6-8-10;;/h1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLWZOGXFQNIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884408
Record name 1,8-Octanediamine, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7613-16-3
Record name 1,8-Octanediamine, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,8-Octanediamine, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octamethylenediammonium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-DIAMINOOCTANE DIHCL
Reactant of Route 2
1,8-DIAMINOOCTANE DIHCL
Reactant of Route 3
Reactant of Route 3
1,8-DIAMINOOCTANE DIHCL
Reactant of Route 4
1,8-DIAMINOOCTANE DIHCL
Reactant of Route 5
1,8-DIAMINOOCTANE DIHCL
Reactant of Route 6
1,8-DIAMINOOCTANE DIHCL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.